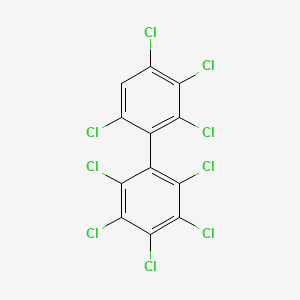

2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl

描述

2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their chemical stability and insulating properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the biphenyl structure. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the reaction .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination reaction was carefully monitored to achieve the desired degree of chlorination. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned or severely restricted in many countries .

化学反应分析

Types of Reactions

2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of chlorinated biphenyl oxides.

Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.

Substitution: Common reagents include nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Chlorinated biphenyl oxides.

Reduction: Less chlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

科学研究应用

Environmental Chemistry

2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl is often used as a reference standard in environmental studies for detecting and quantifying PCBs in various matrices such as soil, water, and biological samples. Its stability allows for accurate measurements in complex environmental samples.

| Property | Value |

|---|---|

| Boiling Point | 69 °C (156.2 °F) |

| Flash Point | -22 °C (-7.6 °F) |

| Vapor Pressure at 20 °C | 110 hPa (82.5 mm Hg) |

Toxicology and Health Research

Research has highlighted the toxicological effects of this compound on biological systems. Studies indicate its potential role in endocrine disruption and carcinogenicity. The compound activates xenobiotic response elements (XRE), leading to the expression of enzymes involved in the metabolism of xenobiotics.

- Mechanisms of Action :

- Binds to XRE promoter regions.

- Disrupts cell-cycle regulation.

- Alters gene expression related to metabolic pathways.

Biomedical Applications

In biomedical research, this compound has been investigated for its effects on human health and disease development. It is particularly relevant in studies examining the relationships between PCB exposure and conditions such as cancer and reproductive health issues.

Case Study 1: Environmental Monitoring

A study utilized gas chromatography coupled with mass spectrometry (GC-MS) to analyze PCB levels in sediment samples from contaminated sites. The presence of this compound was confirmed as a significant contaminant.

Case Study 2: Toxicological Assessment

In a laboratory setting, researchers exposed cell cultures to varying concentrations of this compound to assess cytotoxic effects. Results indicated dose-dependent toxicity and cell cycle alterations consistent with endocrine disruption.

作用机制

2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl exerts its effects through several mechanisms:

Ligand-Activated Transcriptional Activator: Binds to the xenobiotic response element (XRE) promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene.

Biochemical and Toxic Effects: Mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons, including disruption of cell-cycle regulation.

Molecular Targets and Pathways: Involved in the regulation of various molecular pathways, including those related to cell growth and differentiation.

相似化合物的比较

2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl is unique among polychlorinated biphenyls due to its high degree of chlorination, which imparts greater chemical stability and resistance to degradation. Similar compounds include:

2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl: Another highly chlorinated biphenyl with similar properties.

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl: A less chlorinated biphenyl with slightly different chemical and physical properties.

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Another less chlorinated biphenyl with distinct properties.

These compounds share similar chemical structures but differ in their degree of chlorination and, consequently, their chemical and physical properties.

生物活性

2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with significant environmental and health concerns. This compound consists of nine chlorine atoms attached to a biphenyl structure and is known for its stability and persistence in the environment. Its biological activity primarily relates to its potential endocrine-disrupting properties and its interactions with various cellular pathways.

- Molecular Formula : C12HCl9

- Chlorine Atoms : 9

- Stability : High stability and persistence in the environment

Endocrine Disruption

Research indicates that this compound can disrupt endocrine functions by interacting with hormone receptors. It has been shown to activate various cellular pathways related to xenobiotic metabolism by binding to the xenobiotic response element (XRE) promoter region of genes involved in detoxification processes .

Tumor Promotion

Studies have demonstrated that this compound may promote tumor growth through mechanisms that disrupt cellular communication and increase oxidative stress. The activation of certain signaling pathways can lead to enhanced cell proliferation and survival, contributing to tumorigenesis.

Synergistic Effects with Other Toxic Compounds

This compound exhibits synergistic effects when interacting with other toxic compounds such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These interactions can exacerbate toxicological effects on biological systems.

Case Study 1: Aquatic Toxicology

A study investigated the effects of this compound on fish populations in contaminated environments. The study found significant bioaccumulation in fish tissues and correlated high concentrations of this PCB with reproductive and developmental abnormalities in aquatic species.

Case Study 2: Human Health Impact

Research conducted on occupational exposure to PCBs highlighted the potential health risks associated with this compound. Workers exposed to high levels exhibited increased incidences of liver damage and endocrine-related disorders. Longitudinal studies suggested a link between PCB exposure and increased cancer risk among these populations.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Chlorine Atoms | Unique Features |

|---|---|---|---|

| 2,2',3,3',4,4'-Hexachlorobiphenyl | C12HCl6 | 6 | Lower chlorination level; used similarly in industry. |

| 2,2',3-Trichlorobiphenyl | C12HCl3 | 3 | Significantly less chlorinated; fewer environmental concerns. |

| 2,2',3,4'-Tetrachlorobiphenyl | C12HCl4 | 4 | Intermediate properties; used in similar applications. |

属性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl9/c13-2-1-3(14)6(15)7(16)4(2)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDPIDTZOQGPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074172 | |

| Record name | 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-79-3 | |

| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6,6'-NONACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OQL9ZK2JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。